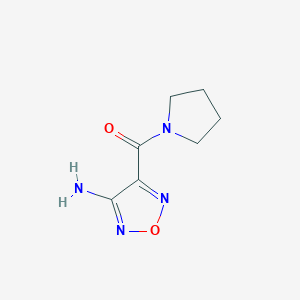
(4-アミノ-1,2,5-オキサジアゾール-3-イル)(ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.183. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー材料および爆発物
ANFF-1は、比較的高い密度(1.782 g/mL)と低い融点(100 °C)を示します。 これらの特性により、ANFF-1は、二次爆薬、酸化剤、および溶融鋳造可能な爆薬として魅力的です 。 研究者らは、3,4-ビス(4-ニトロ-1,2,5-オキサジアゾール-3-イル)-1,2,5-オキサジアゾール-1-オキシド(BNFF)などの他の複素環式エネルギー化合物に対する代替物としての可能性を探求してきました .
抗炎症および鎮痛活性
爆発物とは直接関係しませんが、ANFF-1誘導体は、興味深い生物学的可能性を示しています。 例えば、ANFF-1から誘導された化合物は、抗炎症および鎮痛活性を示しました 。これらの発見は、エネルギー材料を超えたANFF-1の汎用性を強調しています。
衝撃と摩擦に対する不感性
ANFF-1ベースの化合物は、衝撃(≥40.1 J)と摩擦(≥360 N)に対して不感性であるため、従来の爆薬よりも安全に取り扱うことができます 。この特性は、弾薬や兵器の用途にとって非常に重要です。
抗菌剤および抗感染剤
ANFF-1については直接研究されていませんが、関連するオキサジアゾール誘導体は、抗菌剤として有望であることが示されています 。ANFF-1の抗菌性または抗ウイルス性のさらなる探求は、価値のあるものになる可能性があります。
計算化学および分子モデリング
研究者らは、ANFF-1の幾何学と電子特性を研究するために、計算方法(密度汎関数理論など)を使用してきました 。これらのシミュレーションは、その安定性、反応性、および潜在的な相互作用についての洞察を提供します。
作用機序
Target of Action
It is known that similar compounds with an oxadiazole ring structure have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
生物活性
(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone, a compound characterized by its oxadiazole and pyrrolidine moieties, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and other therapeutic potentials, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone is C7H10N4O. It features a pyrrolidine ring attached to an oxadiazole derivative, which is known for its bioactive properties. The presence of the amino group at position 4 of the oxadiazole enhances its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated significant anticancer activity of (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone against various cancer cell lines. For instance:
- Cell Line Sensitivity : In studies conducted on prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines, the compound exhibited IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. It has been shown to inhibit epidermal growth factor receptor (EGFR) and Src kinase activities at low concentrations .
Table 1: Anticancer Activity of (4-Amino-1,2,5-Oxadiazol-3-Yl)(Pyrrolidin-1-Yl)Methanone
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:
- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . It showed the most significant activity against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:
- Alzheimer's Disease Models : Preliminary studies indicate that derivatives of oxadiazoles may exhibit protective effects against neuronal cell death associated with Alzheimer's disease through mechanisms involving anti-inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of (4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone:
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives including this compound and evaluated their anticancer activity using MTT assays. The results indicated that this compound had superior potency compared to standard chemotherapeutic agents like erlotinib .
- In Vivo Studies : In vivo studies are necessary to further validate these findings; however, existing data suggest promising therapeutic applications in oncology and infectious disease management.
特性
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-6-5(9-13-10-6)7(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGOCLAZZICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














